Ophiopogonin B

描述

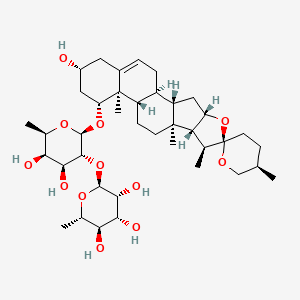

Ophiopogonin B is a steroidal saponin compound isolated from the root of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and cardioprotective effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin B involves the extraction and purification from the root of Ophiopogon japonicus. The process typically includes the following steps:

Extraction: The dried roots of Ophiopogon japonicus are subjected to solvent extraction using ethanol or methanol.

Concentration: The extract is concentrated under reduced pressure to remove the solvent.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like Supercritical Fluid Extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .

化学反应分析

Types of Reactions: Ophiopogonin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing functional groups in this compound with other groups, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

科学研究应用

Anticancer Properties

1. Inhibition of Tumor Growth and Metastasis

Ophiopogonin B has been shown to effectively inhibit tumor growth and metastasis in various cancer types. For instance, research indicates that this compound reduces migration and invasion in non-small cell lung cancer cells by enhancing the interaction between Axin and β-catenin, leading to decreased β-catenin levels and downregulation of Wnt/β-catenin pathway targets such as cyclin D1 and c-Myc .

2. Induction of Apoptosis

this compound induces apoptosis in cancer cells through multiple pathways. In gastric cancer, it has been reported to activate ferroptosis by blocking the GPX4/xCT-dependent pathway, which is crucial for cell survival . Additionally, it sensitizes lung adenocarcinoma cells to TRAIL-induced apoptosis by downregulating c-FLIP and activating autophagy .

3. Modulation of Signaling Pathways

The compound regulates several key signaling pathways associated with cancer progression:

- JNK/c-Jun Pathway : this compound activates this pathway to suppress proliferation and migration in colon cancer cells .

- PI3K/AKT Pathway : It has been noted to inhibit this pathway, contributing to reduced invasiveness in hepatocellular carcinoma cells .

- Hippo Signaling Pathway : Although less studied, there are indications that this compound may influence this pathway in nasopharyngeal carcinoma .

Table 1: Summary of Key Studies on this compound

Mechanistic Insights

The anticancer effects of this compound are attributed to its ability to modulate cellular signaling pathways and induce cell death mechanisms.

- Autophagy Activation : Studies have demonstrated that this compound can activate autophagy in cancer cells, which is linked to its ability to enhance TRAIL-induced apoptosis .

- Ferroptosis Induction : By inhibiting the GPX4/xCT system, this compound promotes ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, further contributing to its anticancer efficacy .

作用机制

Ophiopogonin B exerts its effects through multiple mechanisms:

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

Autophagy: Promotes autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.

Ferroptosis: Induces ferroptosis, an iron-dependent form of cell death, by regulating genes involved in iron metabolism.

Molecular Targets: Key molecular targets include caspases, PI3K/Akt, mTOR, and genes related to iron metabolism .

相似化合物的比较

Ophiopogonin B is compared with other similar steroidal saponins such as:

Ophiopogonin D: Shares similar anti-tumor and cardioprotective properties but differs in its specific molecular targets and pathways.

Ophiopogonin A and C: These compounds also exhibit anti-inflammatory and anti-tumor activities but have distinct chemical structures and pharmacokinetics.

Uniqueness: this compound stands out due to its multi-targeted approach in inducing various forms of cell death, making it a promising candidate for cancer therapy and other medical applications .

生物活性

Ophiopogonin B (OP-B) is a bioactive compound derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. This saponin has garnered significant attention due to its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : OP-B enhances TRAIL-induced apoptosis by downregulating c-FLIP and activating autophagy in non-small cell lung cancer (NSCLC) cells. This process involves the conversion of LC3-I to LC3-II and decreased levels of p62, indicating enhanced autophagic flux .

- Inhibition of Cell Proliferation : OP-B has been shown to inhibit the proliferation of various cancer cell lines, including gastric, colorectal, and lung cancers. The reported IC50 values range from 2.86 µM to 68.8 µM, indicating its potency against these malignancies .

-

Regulation of Signaling Pathways : OP-B modulates several critical signaling pathways involved in cancer progression:

- PI3K/Akt Pathway : Inhibition of this pathway leads to autophagy and apoptosis in cancer cells .

- Wnt/β-catenin Pathway : OP-B reduces β-catenin levels and its nuclear translocation, thereby inhibiting cell migration and invasion in NSCLC .

- Hippo Signaling Pathway : Recent studies suggest that OP-B may regulate this pathway, which is crucial for maintaining tissue homeostasis and preventing tumorigenesis .

Effects on Cancer Types

This compound has demonstrated efficacy across various cancer types:

- Lung Cancer :

- Gastric Cancer :

- Colorectal Cancer :

Research Findings

A summary of key studies on this compound is presented below:

Case Studies

Several experimental studies have highlighted the clinical relevance of this compound:

- Study on Lung Cancer Resistance : A study demonstrated that OP-B could reverse cisplatin resistance in A549 cells by inducing pyroptosis through caspase activation .

- In Vivo Efficacy in Gastric Cancer : In an animal model, administration of OP-B significantly reduced tumor growth and altered expression levels of key proteins involved in cell survival pathways such as GPX4 and xCT .

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGURJWJHWYCIQ-AKYREZHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38971-41-4 | |

| Record name | Ophiopogonin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPHIOPOGONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。